5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide
Overview
Description
5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide is a small molecule with the chemical formula C20H20N2O . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene moiety attached to a benzamide group via an ethyl linker . The benzamide group is substituted with an amino group and a methyl group .Physical And Chemical Properties Analysis
The compound has an average molecular weight of 304.3856 and a monoisotopic mass of 304.157563272 . It’s a white to beige powder that is soluble in DMSO .Scientific Research Applications
Summary of the Application
Benzamide compounds, including those similar to the one you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .
Methods of Application or Experimental Procedures
The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
2. Antiviral Activity
Summary of the Application
Indole derivatives, which are structurally similar to benzamides, have been reported to have antiviral properties .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
3. Allosteric Activators of Human Glucokinase
Summary of the Application
Benzamide analogues have been synthesized and studied as allosteric activators of human glucokinase .
Methods of Application or Experimental Procedures
The benzamide analogues were synthesized and their ability to activate human glucokinase was studied .
Results or Outcomes
The study found that some of the synthesized benzamide analogues were effective in activating human glucokinase .
4. Potential Drug Discovery
Summary of the Application
Benzamide compounds, including “5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide”, are being studied for potential uses in drug discovery .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of these studies are not specified in the source .
5. Potential Drug Discovery
Summary of the Application
Benzamide compounds, including “5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide”, are being studied for potential uses in drug discovery .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of these studies are not specified in the source .
6. Industrial Applications
Summary of the Application
Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of these applications are not specified in the source .
properties
IUPAC Name |
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERBUNNCOKGNZ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660795 | |
Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide | |
CAS RN |
1093070-16-6 | |
Record name | GRL-0617 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRL-0617 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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